
4,5-Difluoro-1,2-bis(trimethylsilyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Difluoro-1,2-bis(trimethylsilyl)benzene is an organosilicon compound characterized by the presence of two trimethylsilyl groups and two fluorine atoms attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-1,2-bis(trimethylsilyl)benzene typically involves the introduction of trimethylsilyl groups to a difluorobenzene precursor. One common method is the reaction of 4,5-difluorobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Difluoro-1,2-bis(trimethylsilyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it acts as an aryl donor.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkoxides or amines. The reactions are typically carried out in polar aprotic solvents.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives where the fluorine atoms are replaced by nucleophiles.
Coupling Reactions: Products include biaryl compounds formed by the coupling of the aryl groups.
Wissenschaftliche Forschungsanwendungen
4,5-Difluoro-1,2-bis(trimethylsilyl)benzene has several applications in scientific research:
Materials Science: It is used as a precursor for developing silicon-based materials, including silicon carbide coatings through plasma-assisted chemical vapor deposition (CVD) processes.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Analytical Chemistry: It can be used as an internal standard in quantitative nuclear magnetic resonance (qNMR) spectroscopy for the quantitation of small organic molecules.
Wirkmechanismus
The mechanism of action of 4,5-Difluoro-1,2-bis(trimethylsilyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the trimethylsilyl groups. This dual effect makes the compound a versatile intermediate in various organic transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Similar in structure but lacks the fluorine atoms, making it less reactive in certain substitution reactions.
1,2-Bis(trimethylsilyl)benzene: Similar but without the fluorine atoms, affecting its electronic properties and reactivity.
Uniqueness
4,5-Difluoro-1,2-bis(trimethylsilyl)benzene is unique due to the presence of both fluorine and trimethylsilyl groups, which impart distinct electronic and steric properties. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis and materials science .
Eigenschaften
Molekularformel |
C12H20F2Si2 |
|---|---|
Molekulargewicht |
258.45 g/mol |
IUPAC-Name |
(4,5-difluoro-2-trimethylsilylphenyl)-trimethylsilane |
InChI |
InChI=1S/C12H20F2Si2/c1-15(2,3)11-7-9(13)10(14)8-12(11)16(4,5)6/h7-8H,1-6H3 |
InChI-Schlüssel |
TVFJLPJIINWDHR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=C(C=C(C(=C1)F)F)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


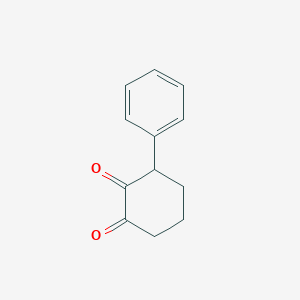
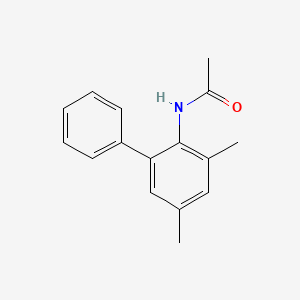
![1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126145.png)
![3,4-Dichloro-N-[2-[2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide](/img/structure/B14126150.png)
![Phenylmethyl 2-[1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]acetate](/img/structure/B14126152.png)
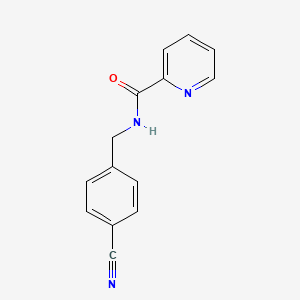
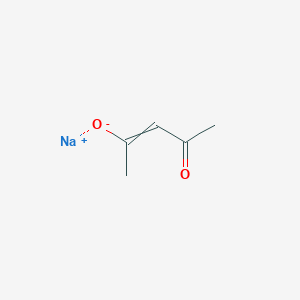
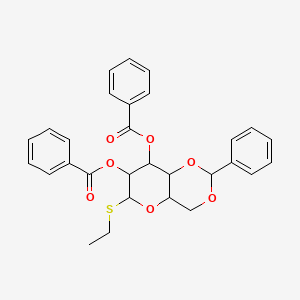
![Ethanone, 1-[4-[(4-chlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-propen-1-ylaMino)-](/img/structure/B14126176.png)
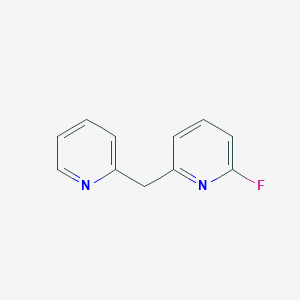
![1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126185.png)
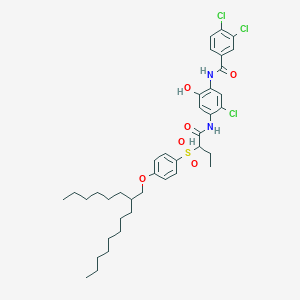
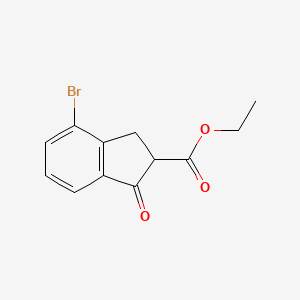
![2-((2-Methoxy-4-[(oxiran-2-yl)methoxy]phenoxy)methyl)oxirane](/img/structure/B14126205.png)
